2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide
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Overview
Description
2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzenesulfonamide group attached to an acetamide moiety, with a 4-propan-2-ylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(4-propan-2-ylphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects. The compound targets specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. The molecular pathways involved include the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its 4-propan-2-ylphenyl substituent may enhance its lipophilicity and ability to penetrate biological membranes, potentially leading to improved efficacy as an antimicrobial agent.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(2)14-8-10-15(11-9-14)19-17(20)12-18-23(21,22)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEALXXWXWIJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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